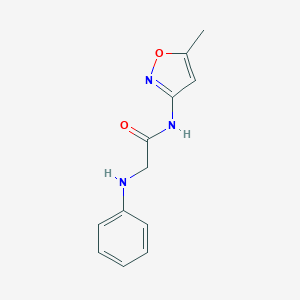
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CCT018159 and belongs to the class of pyrrolidine carboxamide derivatives.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the inflammatory response and tumor growth. It may also modulate the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to exhibit anti-inflammatory and anti-tumor activities in preclinical studies. It has also been shown to modulate the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases. However, the biochemical and physiological effects of this compound are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor activities in preclinical studies, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the investigation of 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One of the future directions is to investigate the mechanism of action of this compound in more detail. This will help to understand how this compound exerts its anti-inflammatory, anti-tumor, and neuroprotective effects. Another future direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been reported in the literature. The synthesis involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-4-phenylthiazole-2-carboxylic acid to obtain the intermediate compound. The intermediate compound is then reacted with pyrrolidine-3-carboxylic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor activities in preclinical studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Molekularformel |
C21H18ClN3O2S |
|---|---|
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-19(14-6-3-2-4-7-14)23-21(28-13)24-20(27)15-10-18(26)25(12-15)17-9-5-8-16(22)11-17/h2-9,11,15H,10,12H2,1H3,(H,23,24,27) |
InChI-Schlüssel |
FAKSZVOZIHABLF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)



